Conformational Rigidity and Molecular Volume Differentiation Relative to 1-Benzhydryl-4-(2-thienylcarbonyl)piperazine
Compared to the closest commercially available analog 1-benzhydryl-4-(2-thienylcarbonyl)piperazine (C22H22N2OS, MW 362.5), the target compound features a 4-(thiophen-2-yl)oxane-4-carbonyl substituent that introduces an additional tetrahydropyran ring, increasing molecular weight by 84.1 Da (+23.2%) and adding one oxygen atom as a hydrogen-bond acceptor . In the context of TβRII inhibitors described in JP5719985B2, the presence of the oxane spacer and the thiophene orientation are critical structural determinants of inhibitory potency, although specific IC₅₀ values for the target compound are not publicly disclosed [1].
| Evidence Dimension | Molecular weight and heteroatom count (structural complexity proxy) |
|---|---|
| Target Compound Data | MW 446.6 g/mol; 2 oxygen atoms (oxane ring + carbonyl); 1 sulfur atom (thiophene) |
| Comparator Or Baseline | 1-Benzhydryl-4-(2-thienylcarbonyl)piperazine: MW 362.5 g/mol; 1 oxygen atom (carbonyl only); 1 sulfur atom |
| Quantified Difference | ΔMW = +84.1 g/mol (+23.2%); ΔO count = +1; oxane ring present vs. absent |
| Conditions | Calculated from molecular formulas: target C27H30N2O2S; comparator C22H22N2OS |
Why This Matters
The additional oxane oxygen and increased molecular volume alter hydrogen-bonding capacity and steric fit within the TβRII ATP-binding pocket, making the target compound a structurally non-fungible SAR probe.
- [1] JP5719985B2 – Diphenylmethyl piperazine derivative. Pola Pharma Inc. Structure-activity relationship disclosure: general formula (1) requires specific R3 aromatic groups and X/Y linker combinations for TGF-βII-type receptor inhibition. View Source
